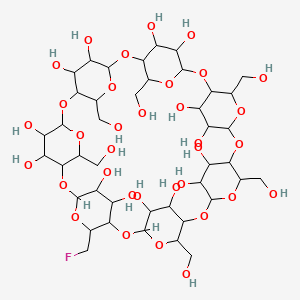
6-Deoxy-6-fluorocyclomaltoheptaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxy-6-fluorocyclomaltoheptaose is a chemically modified cyclodextrin, where a fluorine atom replaces a hydroxyl group at the 6th position of the glucose unit. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. This specific modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-6-fluorocyclomaltoheptaose typically involves the selective fluorination of cyclomaltoheptaose (β-cyclodextrin). The process includes:
Activation of β-cyclodextrin: The hydroxyl groups of β-cyclodextrin are activated using a suitable reagent, such as tosyl chloride, to form tosylated intermediates.
Fluorination: The activated intermediate is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or tetrabutylammonium fluoride (TBAF), to replace the tosyl group with a fluorine atom.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of β-cyclodextrin are activated using tosyl chloride or similar reagents.
Fluorination in Bulk: The activated intermediates are fluorinated using industrial-scale fluorinating agents.
Purification and Quality Control: The product is purified using industrial chromatography and subjected to rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Deoxy-6-fluorocyclomaltoheptaose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the fluorine substitution may influence the reactivity.
Complexation: It forms inclusion complexes with various guest molecules, similar to other cyclodextrins.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound.
Scientific Research Applications
6-Deoxy-6-fluorocyclomaltoheptaose has diverse applications in scientific research:
Chemistry: Used as a chiral selector in chromatography and as a host molecule in supramolecular chemistry.
Biology: Employed in studying enzyme-substrate interactions and as a molecular probe.
Medicine: Investigated for drug delivery systems due to its ability to form inclusion complexes with various drugs.
Industry: Utilized in the development of novel materials and as a stabilizer for sensitive compounds.
Mechanism of Action
The mechanism of action of 6-Deoxy-6-fluorocyclomaltoheptaose involves its ability to form inclusion complexes with guest molecules. The fluorine substitution enhances its binding affinity and selectivity for specific molecules. This property is exploited in various applications, such as drug delivery, where the compound can encapsulate and protect drugs, releasing them in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
6-Deoxy-6-chlorocyclomaltoheptaose: Similar structure but with a chlorine atom instead of fluorine.
6-Deoxy-6-iodocyclomaltoheptaose: Contains an iodine atom at the 6th position.
6-Deoxy-6-bromocyclomaltoheptaose: Bromine substitution at the 6th position.
Uniqueness
6-Deoxy-6-fluorocyclomaltoheptaose is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties, such as increased stability and altered reactivity. The fluorine atom’s small size and high electronegativity make it particularly effective in enhancing the compound’s binding affinity and selectivity for specific guest molecules.
Properties
Molecular Formula |
C42H69FO34 |
|---|---|
Molecular Weight |
1137.0 g/mol |
IUPAC Name |
10-(fluoromethyl)-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C42H69FO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2 |
InChI Key |
WEIPGRSBUGQBEA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CF)CO)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















